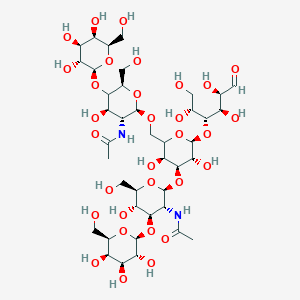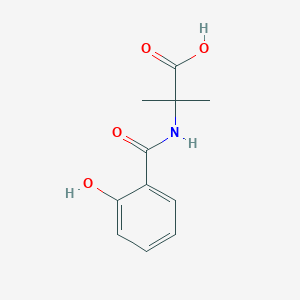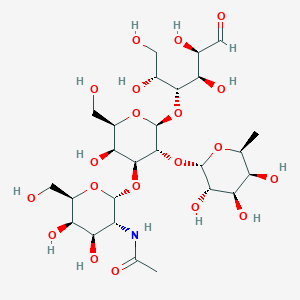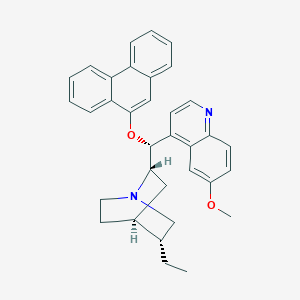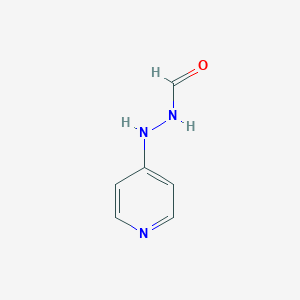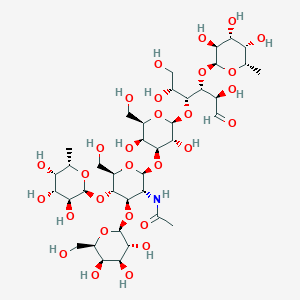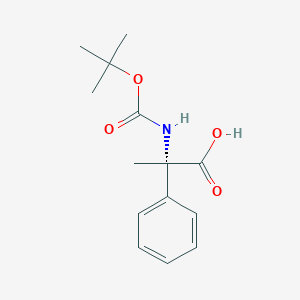
(S)-2-(Boc-amino)-2-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-(Boc-amino)-2-phenylpropanoic acid” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . Protecting groups like Boc play a pivotal role in the synthesis of multifunctional targets, and they are often used when there’s a need to protect an amino function . Boc protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The 3D structure of Boc-compounds, including one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .
Chemical Reactions Analysis
Boc protection plays a significant role in the synthesis of multifunctional targets, and issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Aplicaciones Científicas De Investigación
Asymmetric Syntheses of β-Hydroxy-α-amino Acids
This compound has been utilized in asymmetric syntheses, particularly for β-hydroxy-α-amino acids, which are significant in medicinal chemistry and natural product synthesis. A study described the preparation of these compounds from enantiopure α-hydroxy-β-amino esters via the intermediacy of corresponding aziridines. This method involves steps like hydrogenolysis, in situ N-Boc protection, OH-activation, and aziridine formation, followed by regioselective ring-opening to produce enantiopure β-hydroxy-α-amino acids as single diastereoisomers (Davies et al., 2013).
Amino Group Protection in Amino Acid Derivatives
Another research focused on protecting the amino group in 2-aminomethylphenylacetic acid, comparing different protecting agents like BOC (Di-tert butyl dicarbonate) for their efficiency and application in further synthetic processes. BOC was highlighted for its higher yield in protection but noted for its more challenging deprotection compared to other agents (Zhao, Wang, & Liu, 2014).
Efficient Asymmetric Synthesis of Diamino Acid Derivatives
Efficient and stereoselective synthesis of diamino acid derivatives has also been demonstrated using this compound. The synthesis involved the preparation of selectively-protected anti and syn, methyl 2-amino-3-(Boc-amino)-3-phenylpropanoate, showcasing its utility in producing complex amino acid derivatives for peptide synthesis and drug development (Lee, Yoon, Chung, & Lee, 2001).
Native Chemical Ligation at Phenylalanine
This compound has been applied in native chemical ligation techniques, specifically at phenylalanine, to synthesize peptides. This method involves the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, used to cap a tetrapeptide, demonstrating the versatility of (S)-2-(Boc-amino)-2-phenylpropanoic acid in peptide chemistry (Crich & Banerjee, 2007).
Development of Conformationally Distinct Amino Acids
Research into the synthesis of conformationally distinct amino acids for sensitive applications in 19F NMR has been conducted. This includes the development of perfluoro-tert-butyl 4-hydroxyproline, synthesized in steps involving (S)-2-(Boc-amino)-2-phenylpropanoic acid, indicating its role in advancing NMR probe and medicinal chemistry research (Tressler & Zondlo, 2014).
Direcciones Futuras
There is a compelling need for new peptide synthesis technologies which do not damage the environment, and so there is increased focus on organic solvent-free methods of peptide synthesis using environmentally friendly solvents, such as water . The use of water-dispersible Boc-amino acid nanoparticles in combination with microwave irradiation aimed at reducing reaction time and increasing reaction yield is a promising future direction .
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGUASPHMADVMU-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Boc-amino)-2-phenylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

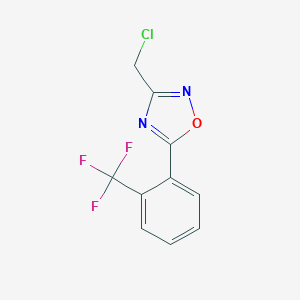
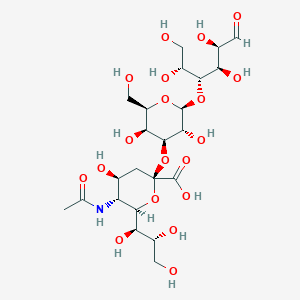

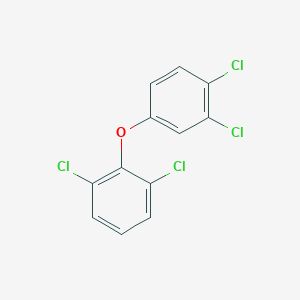
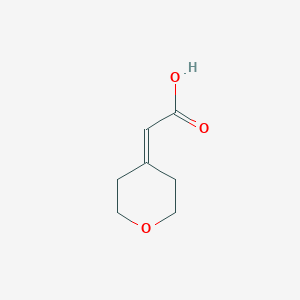
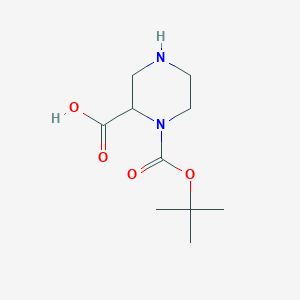
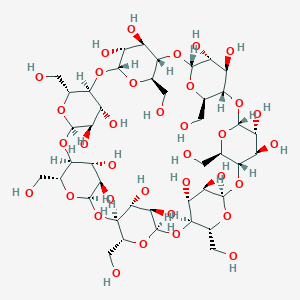
![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)
